molecular formula C16H13NO2 B2781921 3-(4-Methoxybenzylidene)-oxindole CAS No. 55160-02-6

3-(4-Methoxybenzylidene)-oxindole

Cat. No.: B2781921
CAS No.: 55160-02-6
M. Wt: 251.285
InChI Key: SOHLANGNFXOOEF-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzylidene)-oxindole is an organic compound that belongs to the class of oxindoles It is characterized by the presence of a methoxybenzylidene group attached to the third position of the oxindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)-oxindole typically involves the condensation of 4-methoxybenzaldehyde with oxindole. One common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)-oxindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)-oxindole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzylidene)-isonicotinohydrazone: This compound shares the methoxybenzylidene group but differs in its core structure.

    4-Methoxybenzylidene-4’-aminobenzoic acid: Another compound with a similar functional group but different core structure.

Uniqueness

3-(4-Methoxybenzylidene)-oxindole is unique due to its oxindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

3-(4-Methoxybenzylidene)-oxindole is a compound belonging to the oxindole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the Knoevenagel condensation reaction between oxindole and 4-methoxybenzaldehyde. The product's structure has been confirmed using techniques such as NMR and X-ray crystallography, which reveal its unique arylidene motif that contributes to its biological activities .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

CompoundE. coli (mg/ml)S. aureus (mg/ml)B. cereus (mg/ml)
This compound12.512.525
Streptomycin (control)0.0620.0310.016

The compound demonstrated effective antibacterial activity comparable to standard antibiotics, highlighting its potential for development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines have been determined through MTT assays.

Cell LineIC50 (µM)
MCF-718.42 ± 0.45
HCT-11622.30 ± 0.50

The mechanism of action appears to involve apoptosis induction, with studies indicating that the compound influences pro-apoptotic and anti-apoptotic protein levels within the cells .

Enzyme Inhibition

The compound also acts as an inhibitor of NRH:quinone oxidoreductase (NQO2), an enzyme implicated in various diseases including cancer. The enzyme inhibition studies revealed an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent targeting this enzyme.

CompoundNQO2 Inhibition IC50 (µM)
This compound10
Quercetin (control)5

This inhibition suggests that the compound may play a role in reducing oxidative stress-related damage in cells .

Case Studies

  • Anticancer Efficacy : A study involving the administration of this compound to MCF-7 cells showed a significant reduction in cell viability compared to untreated controls, supporting its potential use in cancer therapy.
  • Synergistic Effects : When combined with other chemotherapeutics, the compound exhibited enhanced anticancer activity, suggesting a synergistic effect that could improve treatment outcomes in cancer patients .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLANGNFXOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384391
Record name 3-(4-methoxybenzylidene)-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55160-02-6
Record name 3-(4-methoxybenzylidene)-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g of oxindole was dissolved in 40 ml of ethanol, and 2.0 g of p-anisaldehyde was added thereto at room temperature. Subsequently, 1.5 ml of piperidine was added, and the mixture was refluxed with heat for 13 hours. After completion of reaction, the reaction mixture was cooled. Crystals that precipitated were collected by filtration. The resultant crude product was washed with methanol, to thereby obtain 2.6 g (yield 71%) of the title compound in the form of yellow crystals. The melting point and elementary analysis data are shown in Table 13, and NMR and MS spectrum data are shown in Table 14.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
71%

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